Fedratinib dihydrochloride monohydrate
描述
Fedratinib, also known as TG101348 and SAR302503, is a Janus-associated kinase 2 (JAK2) inhibitor . It is used to treat myelofibrosis in adults, a rare type of bone marrow cancer that affects the body’s ability to produce blood cells . Fedratinib is an orally bioavailable, small-molecule, ATP-competitive inhibitor of JAK2 with potential antineoplastic activity .
Molecular Structure Analysis
The molecular formula of Fedratinib dihydrochloride monohydrate is C27H36N6O3S.2HCl.H2O . Its exact mass is 614.2209 and its molecular weight is 615.6153 . The structure of the molecule can be found in various databases .Chemical Reactions Analysis
Fedratinib is a potent, selective, ATP-competitive and orally active JAK2 inhibitor with IC50s of 3 nM for both JAK2 and JAK2V617F kinase . It shows 35- and 334-fold selectivity over JAK1 and JAK3, respectively . Fedratinib acts as a competitive inhibitor of protein kinase JAK-2 .Physical And Chemical Properties Analysis
Fedratinib has a T max of 1.75-3 hours . A 400mg oral dose results in a C max of 1804ng/mL and an AUC of 26,870ng/*hr/mL . The pharmacokinetic parameters of fedratinib are minimally affected by food intake .科学研究应用
Inhibitor of Janus-associated kinase 2 (JAK2) and FLT3 : Fedratinib competes with wild-type JAK2 and mutated forms for ATP binding, resulting in inhibition of JAK2 activation, inhibition of the JAK-STAT signaling pathway, inhibition of tumor cell proliferation, and induction of tumor cell apoptosis. It also targets and inhibits FLT3, reducing tumor cell proliferation in cells overexpressing FLT3, a key player in B-lineage neoplasms and acute myeloid leukemias (Definitions, 2020).
Approved for Myelofibrosis Treatment : Fedratinib received global approval in 2019 in the USA for the treatment of adult patients with intermediate-2 or high-risk primary or secondary myelofibrosis. It's a JAK2-selective inhibitor developed as an oral treatment for this condition, showing significant reduction in splenomegaly and myelofibrosis symptom burden in clinical trials (Blair, 2019).
Effectiveness in Patients Previously Treated with Ruxolitinib : In patients with intermediate- or high-risk myelofibrosis previously treated with ruxolitinib, fedratinib has shown effectiveness. It offers robust spleen responses and reduces symptom burden in these patients, even those who are substantially pretreated with ruxolitinib (Harrison et al., 2020).
Safety Profile and Adverse Effects : Fedratinib's development was initially discontinued due to neurological symptoms suggestive of Wernicke's encephalopathy. However, further investigation suggested that while fedratinib can exacerbate malnutrition through gastrointestinal adverse events, it does not increase the risk of thiamine deficiency beyond this potential (Harrison et al., 2017).
Pharmacokinetics in Various Patient Populations : Studies have detailed fedratinib's pharmacokinetics in patients with myelofibrosis, polycythemia vera, and essential thrombocythemia. It undergoes biphasic disposition and exhibits linear, time-invariant pharmacokinetics at doses of 200 mg and above. Renal function was found to be a significant covariate affecting fedratinib's clearance (Ogasawara et al., 2019).
Interaction with Thiamine Uptake : In vitro studies indicated that fedratinib potently inhibits the carrier-mediated uptake and transcellular flux of thiamine in cells, suggesting a possible mechanism for the development of Wernicke’s encephalopathy in myelofibrosis patients treated with fedratinib (Zhang et al., 2014).
安全和危害
Fedratinib may cause side effects such as nausea, vomiting, diarrhea, easy bruising, unusual bleeding, low red blood cells (anemia), and low white blood cell counts . Some people using fedratinib have developed vitamin B1 deficiency that resulted in serious and sometimes fatal brain damage . Safety measures include prophylactic and symptomatic use of anti-nausea/vomiting and anti-diarrheal treatment, thiamine supplementation, fedratinib dosing modifications, and administration of fedratinib with food .
未来方向
Fedratinib was approved by the FDA on August 16, 2019 . It is used to treat intermediate-2 and high risk primary and secondary myelofibrosis . Further trials, FREEDOM and FREEDOM2, are in progress to understand long-term effects of fedratinib . These include strategies to mitigate gastrointestinal toxicity, monitor thiamine levels and surveil for encephalopathy .
属性
IUPAC Name |
N-tert-butyl-3-[[5-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)anilino]pyrimidin-4-yl]amino]benzenesulfonamide;hydrate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O3S.2ClH.H2O/c1-20-19-28-26(30-21-10-12-23(13-11-21)36-17-16-33-14-5-6-15-33)31-25(20)29-22-8-7-9-24(18-22)37(34,35)32-27(2,3)4;;;/h7-13,18-19,32H,5-6,14-17H2,1-4H3,(H2,28,29,30,31);2*1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFZLTVOFJHYDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)NC3=CC=C(C=C3)OCCN4CCCC4.O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40Cl2N6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026309 | |
Record name | Fedratinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fedratinib dihydrochloride monohydrate | |
CAS RN |
1374744-69-0 | |
Record name | Fedratinib dihydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374744690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fedratinib hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEDRATINIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH9J2HBQWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。